An In-depth Technical Guide to the Chemical Properties of 1,4-Diiodotetrafluorobenzene
An In-depth Technical Guide to the Chemical Properties of 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diiodotetrafluorobenzene is a versatile halogenated aromatic compound that has garnered significant interest in various fields of chemical research, including materials science, supramolecular chemistry, and pharmaceutical development. Its unique electronic properties, stemming from the tetrafluorinated benzene (B151609) ring and the two iodine substituents, make it an exceptional building block for the construction of complex molecular architectures and functional materials. This technical guide provides a comprehensive overview of the chemical properties of 1,4-diiodotetrafluorobenzene, including its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate its application in research and development.
Physicochemical Properties
1,4-Diiodotetrafluorobenzene is a white to off-white solid at room temperature. The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆F₄I₂ | [1][2] |
| Molecular Weight | 401.87 g/mol | [2][3] |
| Melting Point | 108-110 °C | [4][5] |
| Boiling Point | 252.4 ± 35.0 °C (Predicted) | [4] |
| Density | 2.671 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | [4] |
| InChI Key | VIXRAZODEODOJF-UHFFFAOYSA-N | [5] |
| CAS Number | 392-57-4 | [3][5] |
Spectroscopic Data
The spectroscopic signature of 1,4-diiodotetrafluorobenzene is crucial for its identification and characterization. Below is a summary of its key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent | Reference |
| ¹⁹F NMR | -118.56 ppm | Singlet | CDCl₃ | [6] |
| ¹³C NMR | See Note 1 | [1] |
Note 1: The ¹³C NMR chemical shifts of 1,4-diiodotetrafluorobenzene are sensitive to its environment, particularly when involved in halogen bonding. A detailed study by Viger-Gravel et al. explores the correlation between the ¹³C chemical shifts and the halogen bonding environment in a series of its solid-state complexes.[1] In these complexes, the chemical shifts for the carbon atoms bonded to iodine and fluorine are distinct and shift upon co-crystal formation. For pristine 1,4-diiodotetrafluorobenzene, a detailed analysis of the solid-state NMR spectrum is recommended for precise chemical shift assignments.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 1,4-diiodotetrafluorobenzene exhibits characteristic absorption bands corresponding to its molecular vibrations.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| 1457 | C-C stretching (aromatic ring) | Strong | [7] |
| 940 | C-F stretching | Strong | [7] |
| 758 | C-I stretching | Strong | [7] |
The C-I stretching vibration is particularly sensitive to the formation of halogen bonds. A red shift (a shift to lower frequency) of this band is often observed upon co-crystallization with halogen bond acceptors, indicating a weakening of the C-I bond.[7]
Synthesis and Reactivity
Synthesis of 1,4-Diiodotetrafluorobenzene
A common method for the synthesis of 1,4-diiodotetrafluorobenzene involves the direct iodination of 1,2,4,5-tetrafluorobenzene (B1209435).
Experimental Protocol: Synthesis of 1,4-Diiodotetrafluorobenzene
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Materials:
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1,2,4,5-Tetrafluorobenzene
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Iodine
-
Fuming sulfuric acid (oleum)
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Crushed ice
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Aqueous sodium bisulfite
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Methanol
-
-
Procedure:
-
In a suitable reaction vessel, carefully add iodine to fuming sulfuric acid.
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To this mixture, add 1,2,4,5-tetrafluorobenzene (5 g).
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Heat the reaction mixture at 55-60 °C for 3 hours with stirring.
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After cooling, pour the mixture over crushed ice.
-
A dark solid will precipitate. Filter the solid and wash it with an aqueous solution of sodium bisulfite to remove excess iodine.
-
Dry the resulting solid.
-
Recrystallize the crude product from methanol to obtain pure 1,4-diiodotetrafluorobenzene as a white solid (yield: 11 g, 80%).
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Synthesis of 1,4-Diiodotetrafluorobenzene.
Reactivity and Key Reactions
1,4-Diiodotetrafluorobenzene is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bonds. It readily participates in cross-coupling reactions and serves as a potent halogen-bond donor in supramolecular chemistry.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. 1,4-Diiodotetrafluorobenzene can undergo this reaction to form substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Representative Experimental Protocol: Sonogashira Coupling of 1,4-Diiodotetrafluorobenzene with Phenylacetylene (B144264)
This protocol is adapted from general procedures for Sonogashira couplings of aryl iodides.
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Materials:
-
1,4-Diiodotetrafluorobenzene
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Phenylacetylene
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
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Triethylamine (B128534) (Et₃N)
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Toluene (B28343) (or other suitable solvent)
-
-
Procedure:
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To an oven-dried Schlenk flask, add 1,4-diiodotetrafluorobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous triethylamine and toluene via syringe.
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Add phenylacetylene (2.2 equivalents for disubstitution) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired di-alkynylated product.
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Sonogashira coupling of 1,4-diiodotetrafluorobenzene.
The electron-withdrawing nature of the tetrafluorinated ring enhances the electrophilic character of the iodine atoms in 1,4-diiodotetrafluorobenzene, making it an excellent halogen-bond donor. This property is extensively utilized in crystal engineering to construct supramolecular assemblies with specific architectures and functionalities.
Experimental Protocol: Co-crystal Formation by Solution Evaporation
-
Materials:
-
1,4-Diiodotetrafluorobenzene (halogen-bond donor)
-
A suitable halogen-bond acceptor (e.g., a pyrene (B120774) derivative like 1-acetyl-3-phenyl-5-(1-pyrenyl)-pyrazoline (APPP))
-
A suitable solvent (e.g., tetrahydrofuran)
-
-
Procedure:
-
Dissolve 1,4-diiodotetrafluorobenzene and the halogen-bond acceptor in an equimolar ratio in a minimal amount of the chosen solvent in a glass vial.
-
Allow the solvent to evaporate slowly at room temperature over a period of several days to two weeks.
-
Needle-like crystals of the co-crystal will form.
-
Experimental Protocol: Co-crystal Formation by Mechanochemical Grinding
-
Materials:
-
1,4-Diiodotetrafluorobenzene
-
A suitable co-former (e.g., theobromine)
-
A small amount of a grinding liquid (e.g., methanol)
-
-
Procedure:
-
Place 1,4-diiodotetrafluorobenzene and the co-former in a grinding jar in a 1:1 molar ratio.
-
Add a few drops of the grinding liquid.
-
Mill the mixture for a specified time (e.g., 30 minutes) at a set frequency (e.g., 30 Hz) to yield a crystalline solid of the co-crystal.
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Halogen bonding with 1,4-diiodotetrafluorobenzene.
Safety and Handling
1,4-Diiodotetrafluorobenzene is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Applications
The unique properties of 1,4-diiodotetrafluorobenzene have led to its use in a variety of applications:
-
Supramolecular Chemistry: As a robust and predictable halogen-bond donor, it is used to construct complex and functional supramolecular architectures.
-
Materials Science: It is a key component in the development of phosphorescent materials, liquid crystals, and organic semiconductors.
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Pharmaceutical Research: It serves as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications. The introduction of a tetrafluorinated phenyl ring can enhance the metabolic stability and pharmacokinetic properties of drug candidates.
Conclusion
1,4-Diiodotetrafluorobenzene is a valuable and versatile chemical for researchers in both academic and industrial settings. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an ideal building block for a wide range of applications. This guide provides the essential technical information and experimental protocols to facilitate the effective use of this compound in the laboratory.
References
- 1. Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. 1,4-Difluorobenzene(540-36-3) 13C NMR spectrum [chemicalbook.com]
